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Abstract
This document provides a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of YM087, an orally active, dual vasopressin V1/V2 receptor

antagonist. The information presented is collated from preclinical and clinical studies to support

further research and development of this compound. All quantitative data are summarized in

structured tables, and detailed methodologies for key experiments are provided. Signaling

pathways and experimental workflows are visualized using Graphviz diagrams to facilitate

understanding.

Introduction
YM087, chemically identified as (4'-[(2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepin-6-

yl)-carbonyl]-2-phenylbenzanilide monohydrochloride), is a novel compound that demonstrates

antagonism at both the V1 and V2 vasopressin receptors. This dual activity suggests potential

therapeutic applications in conditions characterized by elevated vasopressin levels, such as

hyponatremia, heart failure, and cirrhosis. Understanding the pharmacokinetic and

pharmacodynamic profile of YM087 is crucial for its development as a therapeutic agent.
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The pharmacokinetic profile of YM087 has been characterized in healthy human subjects,

providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Data
A summary of the key pharmacokinetic parameters of YM087 following single oral and

intravenous administrations is presented in Table 1.

Parameter
Oral Administration
(60 mg)

Intravenous
Administration (50
mg)

Reference

Oral Bioavailability 44% N/A [2]

Half-life (t½) Short Short [2]

Peak Effect Time 2 hours N/A [2]

Experimental Protocol: Pharmacokinetic Study in
Healthy Subjects
The pharmacokinetic properties of YM087 were determined in an open-label, crossover study

involving six healthy normotensive subjects.[2]

Methodology:

Subject Allocation: Six subjects were randomly assigned to receive treatment sequences.

Dosing: Each subject received a single oral dose of 60 mg YM087 and a single intravenous

dose of 50 mg YM087, with a one-week washout period between administrations.

Sample Collection: Blood samples were collected at predefined time points following drug

administration to determine plasma concentrations of YM087.

Bioanalysis: Plasma concentrations of YM087 were quantified using a validated analytical

method (specific method not detailed in the provided reference).
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Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including bioavailability

and half-life, were calculated from the plasma concentration-time data.

Pharmacodynamics
The pharmacodynamic effects of YM087 are a direct consequence of its antagonism of

vasopressin V1 and V2 receptors. These effects have been demonstrated in healthy subjects.

V2 Receptor Antagonism
Blockade of the V2 receptor by YM087 leads to aquaresis, an increase in free water excretion

by the kidneys.

Key Pharmacodynamic Effects:

A significant sevenfold increase in urine flow rate was observed.[2]

A marked decrease in urinary osmolality from approximately 600 mosmol/l to less than 100

mosmol/l occurred, with a peak effect at 2 hours post-administration.[2]

Concurrently, plasma osmolality increased from a baseline of 283 ± 1.3 mosmol/l to 288 ±

1.0 mosmol/l after intravenous administration and from 283 ± 2.1 mosmol/l to 289 ± 1.7

mosmol/l after oral administration.[2]

Plasma vasopressin levels also rose significantly, from 1.5 ± 0.3 pg/ml to 3.7 ± 0.6 pg/ml

after intravenous dosing and from 0.9 ± 0.1 pg/ml to 3.9 ± 0.7 pg/ml after oral dosing.[2]

V1 Receptor Antagonism
Antagonism of the V1 receptor by YM087 was demonstrated by its ability to inhibit vasopressin-

induced vasoconstriction.

Key Pharmacodynamic Effects:

Intravenous administration of YM087 inhibited the skin vasoconstriction typically induced by

vasopressin.[2]
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The antagonistic effect on V1 receptors was noted to be less pronounced than the blockade

of V2 receptors.[2]

Experimental Protocol: Pharmacodynamic Assessment
The pharmacodynamic effects of YM087 were evaluated in the same crossover study with

healthy subjects.[2]

Methodology:

Urine Collection: Urine was collected at specified intervals to measure flow rate and

osmolality.

Blood Sampling: Blood samples were taken to determine plasma osmolality and vasopressin

levels.

V1 Receptor Blockade Assessment: The effect on V1 receptors was assessed by measuring

the response to a vasopressin challenge, specifically monitoring for the inhibition of

vasopressin-induced skin vasoconstriction (the exact method for measuring skin

vasoconstriction was not detailed in the reference).

Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams have

been generated.
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Click to download full resolution via product page

Caption: Mechanism of action of YM087, a dual V1/V2 vasopressin receptor antagonist.

Experimental Workflow: PK/PD Crossover Study
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Caption: Workflow of the open-label, crossover pharmacokinetic and pharmacodynamic study

of YM087.

Conclusion
YM087 is an effective dual V1/V2 receptor antagonist in humans, with an oral bioavailability of

44% and a short half-life.[2] Its pharmacodynamic profile is characterized by a potent aquaretic

effect mediated by V2 receptor blockade and a less pronounced inhibition of vasopressin-

induced vasoconstriction via V1 receptor antagonism.[2] The data presented in this guide

provide a solid foundation for the further clinical development of YM087 for the treatment of
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disorders associated with elevated vasopressin levels. Further studies are warranted to explore

the full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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